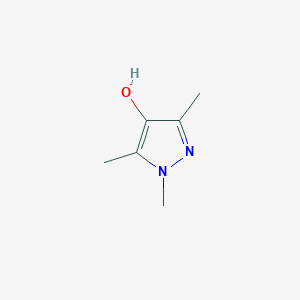

1,3,5-trimethyl-1H-pyrazol-4-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5-trimethylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-6(9)5(2)8(3)7-4/h9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJMFBQNIMHGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500468 | |

| Record name | 1,3,5-Trimethyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89193-22-6 | |

| Record name | 1,3,5-Trimethyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trimethyl-1H-pyrazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3,5 Trimethyl 1h Pyrazol 4 Ol and Its Precursors

Strategies for the Construction of the Pyrazole (B372694) Ring System

Synthesis of 3,5-Dimethyl-1H-pyrazole as a Core Intermediate

A robust and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This approach provides a reliable route to the 3,5-dimethyl-1H-pyrazole scaffold.

The synthesis of 3,5-dimethyl-1H-pyrazole is commonly accomplished through the reaction of pentane-2,4-dione (also known as acetylacetone) with hydrazine hydrate or its salt, hydrazine sulfate. This condensation reaction is efficient and can be performed under various conditions.

One established method involves dissolving hydrazine sulfate in aqueous sodium hydroxide, cooling the mixture, and then adding pentane-2,4-dione dropwise while maintaining a low temperature. This procedure results in good yields of crystalline 3,5-dimethylpyrazole, typically between 77-81%. An alternative approach utilizes hydrazine hydrate directly with pentane-2,4-dione in a solvent such as water or ethanol. The use of glacial acetic acid as a catalyst in an aqueous medium has been shown to produce high product purity with yields exceeding 90%. Refluxing the reactants in ethanol is another effective variation of this synthesis.

Table 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

| Hydrazine Source | Solvent/Catalyst | Temperature | Yield |

|---|---|---|---|

| Hydrazine Sulfate | 10% Sodium Hydroxide (aq) | Maintained at 15°C | 77-81% |

| Hydrazine Hydrate | Water / Glacial Acetic Acid | Maintained below 50°C | >90% |

N-Alkylation Strategies for 1,3,5-Trimethyl-1H-pyrazole

With the 3,5-dimethyl-1H-pyrazole core synthesized, the next step involves N-alkylation to introduce the methyl group at the N1 position, yielding 1,3,5-trimethyl-1H-pyrazole. It is important to note that the alkylation of asymmetrically substituted pyrazoles can sometimes lead to a mixture of regioisomeric products.

The methylation of 3,5-dimethyl-1H-pyrazole is typically achieved using a methylating agent, such as methyl iodide, in the presence of a suitable base and solvent. The choice of base and solvent significantly influences the reaction's efficiency and yield.

Studies have shown that strong bases are effective in promoting this transformation. Potassium tert-butoxide in tetrahydrofuran (THF) has been identified as a particularly effective combination, providing yields as high as 78%. Other bases like sodium hydride (NaH) in either THF or dimethylformamide (DMF) also facilitate the reaction, though potentially with lower yields or the formation of more byproducts. Weaker bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) generally result in lower yields or no reaction, depending on the solvent used.

Table 2: N-Methylation of 3,5-Dimethyl-1H-pyrazole with Methyl Iodide

| Base | Solvent | Yield |

|---|---|---|

| Potassium tert-Butoxide | THF | 78% |

| Sodium Hydride (NaH) | DMF | 55% |

| Sodium Hydroxide (NaOH) | DMF | 45% |

| Potassium Carbonate (K₂CO₃) | DMF | 22% |

Regioselective Hydroxylation at the C4 Position

The final and most challenging step is the introduction of a hydroxyl group specifically at the C4 position of the 1,3,5-trimethyl-1H-pyrazole ring to form the target compound.

Indirect Functionalization Approaches for C4-Hydroxylation

Indirect methods for the introduction of a hydroxyl group at the C4 position of the 1,3,5-trimethyl-1H-pyrazole core are considered more viable than direct oxidation. A key strategy involves the synthesis of a halogenated precursor, such as 4-iodo-1,3,5-trimethyl-1H-pyrazole, followed by a nucleophilic substitution to introduce the hydroxyl group.

The synthesis of the precursor 1,3,5-trimethyl-1H-pyrazole is typically achieved through the condensation of pentane-2,4-dione with methylhydrazine. This reaction proceeds readily to form the stable pyrazole ring. Following the synthesis of the parent pyrazole, the C4 position can be selectively functionalized.

One of the most effective indirect C4-hydroxylation methods involves a two-step process:

Iodination of 1,3,5-trimethyl-1H-pyrazole: The C4 position of the pyrazole ring is activated towards electrophilic substitution. Iodination can be achieved using an iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a suitable solvent. This reaction selectively yields 4-iodo-1,3,5-trimethyl-1H-pyrazole.

Hydroxylation of 4-iodo-1,3,5-trimethyl-1H-pyrazole: The resulting 4-iodo derivative can be converted to the desired 4-ol product through a copper-catalyzed hydroxylation reaction. Various copper catalysts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), can be employed in the presence of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) beilstein-journals.orgnih.gov. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or in a biphasic system with a phase-transfer catalyst beilstein-journals.orgorganic-chemistry.org.

An alternative, though less direct, route could involve the formylation of 1,3,5-trimethyl-1H-pyrazole at the C4 position, followed by a Baeyer-Villiger oxidation of the resulting aldehyde to a formate ester, which can then be hydrolyzed to the desired 4-hydroxypyrazole. However, the yields and selectivity of this multi-step process can be variable.

Green Chemistry Approaches in the Synthesis of Pyrazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

For the synthesis of pyrazole derivatives, several green strategies have been developed:

Use of Green Solvents: Traditional syntheses of pyrazoles often employ volatile and hazardous organic solvents. Green alternatives include water, ethanol, or solvent-free conditions rjpbcs.com. For instance, the initial condensation reaction to form the pyrazole ring can often be performed in ethanol or even water, reducing the reliance on more harmful solvents.

Catalyst-Free or Recyclable Catalysts: Many modern methods for pyrazole synthesis aim to eliminate the need for harsh acid or base catalysts. In some cases, the reactions can proceed under catalyst-free conditions with thermal or microwave activation. Where catalysts are necessary, the focus is on using recyclable heterogeneous catalysts or biocatalysts. For the hydroxylation step, the development of supported copper catalysts that can be easily recovered and reused is an active area of research rsc.orgnih.gov.

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses have emerged as energy-efficient alternatives to conventional heating. These techniques can significantly reduce reaction times and improve yields in the synthesis of pyrazole derivatives.

Atom Economy: Multi-component reactions, where three or more reactants are combined in a single step to form the product, are highly desirable from a green chemistry perspective as they maximize atom economy. While not directly applicable to the specific target of 1,3,5-trimethyl-1H-pyrazol-4-ol from simple precursors, the design of novel multi-component pathways for substituted pyrazoles is a key goal in the field.

Applying these principles to the synthesis of this compound would involve, for example, performing the initial pyrazole formation in a green solvent, using a recyclable catalyst for the iodination and subsequent hydroxylation steps, and optimizing reaction conditions to minimize energy consumption and waste generation.

| Step | Reagents and Conditions | Typical Yield (%) | Selectivity | Key Considerations |

| 1. Pyrazole Formation | Pentane-2,4-dione, Methylhydrazine, Ethanol, Reflux | 85-95 | High for 1,3,5-trimethyl isomer | Reaction is generally high-yielding and selective. |

| 2. C4-Iodination | 1,3,5-trimethyl-1H-pyrazole, NIS, Acetonitrile (B52724), RT | 70-85 | High for C4-iodination | Potential for di-iodination needs to be controlled by stoichiometry. |

| 3. C4-Hydroxylation | 4-iodo-1,3,5-trimethyl-1H-pyrazole, CuI, KOH, DMSO, 110°C | 60-75 | High for hydroxylation | Catalyst loading, base, and temperature are critical for optimal yield. nih.gov |

Chemical Reactivity and Derivatization of 1,3,5 Trimethyl 1h Pyrazol 4 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group attached to the pyrazole (B372694) ring at the C4 position imparts phenol-like characteristics to the molecule. This functional group is a key site for various derivatization reactions, including etherification and esterification.

The hydroxyl group of 1,3,5-trimethyl-1H-pyrazol-4-ol can undergo esterification to form the corresponding esters. An example of this is the formation of 1,3,5-trimethyl-1H-pyrazol-4-yl benzoate. This reaction typically proceeds through the reaction of the pyrazolol with a suitable acylating agent, such as a benzoyl chloride, often in the presence of a base to deprotonate the hydroxyl group and enhance its nucleophilicity.

Similarly, etherification is a plausible transformation for the hydroxyl group, analogous to the Williamson ether synthesis for phenols. This would involve the deprotonation of the hydroxyl group with a strong base to form a pyrazol-4-olate anion, which can then act as a nucleophile to attack an alkyl halide, yielding the corresponding ether derivative.

Another related derivative is ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, which highlights the versatility of the pyrazole scaffold for creating ester functionalities. nih.gov

Information regarding the specific oxidation pathways of the hydroxyl group in this compound is not extensively detailed in the reviewed scientific literature. While pyrazole rings are generally stable to oxidation, the presence of the hydroxyl group could potentially offer a site for oxidative reactions under specific conditions. globalresearchonline.net However, detailed studies focusing on this transformation for this particular compound are limited. In broader contexts, oxidation reactions involving pyrazole derivatives often target alkyl side chains or lead to the aromatization of pyrazoline precursors. nih.govglobalresearchonline.net

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring in this compound is electron-rich and susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring, particularly the hydroxyl group and the methyl groups, influence the position of substitution. The C4 position is generally the most activated site for electrophilic attack in pyrazole systems. rrbdavc.orgyoutube.com

Halogenation of 1,3,5-trimethyl-1H-pyrazole readily occurs at the C4 position, yielding 4-halo-1,3,5-trimethyl-1H-pyrazole derivatives. The synthesis of 4-iodo-1,3,5-trimethyl-1H-pyrazole is a well-documented example of this reactivity. chemicalbook.comsigmaaldrich.com

One common method for the iodination of pyrazoles involves the use of elemental iodine in the presence of an oxidizing agent, such as hydrogen peroxide or ceric ammonium (B1175870) nitrate (B79036) (CAN), which facilitates the formation of the electrophilic iodine species. rrbdavc.orgresearchgate.net Another effective approach utilizes N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS), which serve as a source of electrophilic halogen under mild conditions. researchgate.netthieme-connect.com These reactions are typically regioselective, with the halogen atom being introduced exclusively at the C4 position of the pyrazole ring. researchgate.net

The synthesis of 4-iodo-1,3,5-trimethyl-1H-pyrazole can also be achieved through the N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole using a methylating agent like methyl iodide in the presence of a base such as sodium hydride. chemicalbook.com

Table 1: Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole

| Starting Material | Reagents | Product | Yield | Reference |

|---|

The sulfonylation of 1,3,5-trimethyl-1H-pyrazole is a key reaction for the introduction of a sulfonyl group at the C4 position, leading to the formation of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. nih.govsigmaaldrich.com This sulfonyl chloride is a valuable intermediate for the synthesis of a wide range of sulfonamide derivatives, which are of significant interest in medicinal chemistry. nih.govnih.gov

The reaction is typically carried out by treating 1,3,5-trimethyl-1H-pyrazole with chlorosulfonic acid. nih.gov The resulting sulfonyl chloride can then be reacted with various amines to produce a library of pyrazole-4-sulfonamides. nih.gov

The sulfonylation of the pyrazole ring proceeds via an electrophilic aromatic substitution mechanism. youtube.com In the case of using chlorosulfonic acid, the active electrophile is believed to be the sulfur trioxide (SO₃) generated in situ, or potentially the SO₂Cl⁺ cation. stackexchange.com The electron-rich pyrazole ring attacks the electrophile, leading to the formation of a sigma complex intermediate. Subsequent loss of a proton from the C4 position restores the aromaticity of the ring and yields the pyrazole-4-sulfonic acid, which is then converted to the sulfonyl chloride.

The optimization of the sulfonylation of 1,3,5-trimethyl-1H-pyrazole has been studied to improve the yield and efficiency of the reaction. nih.gov Key parameters that have been investigated include the choice of solvent and the stoichiometry of the reagents.

A reported procedure involves the slow addition of a chloroform (B151607) solution of 1,3,5-trimethyl-1H-pyrazole to a stirred solution of chlorosulfonic acid in chloroform at 0 °C. The reaction temperature is then raised to 60 °C. The addition of thionyl chloride to the reaction mixture further facilitates the conversion to the sulfonyl chloride, affording the product in high yield. nih.gov

Table 2: Optimization of Sulfonylation of 1,3,5-Trimethyl-1H-pyrazole

| Reagents | Solvent | Temperature | Time | Product | Yield | Reference |

|---|

Sulfonylation to form 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride and Derivatives

Reactions at the Methyl Substituents

The specified derivatives in this section involve the formation of single-carbon functional groups at the C4 position of the pyrazole ring, rather than direct reactions on the existing methyl groups at positions C3 and C5. The key intermediate for these syntheses is 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.

The introduction of a hydroxymethyl group at the C4 position of the pyrazole ring to form (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol proceeds through a two-step process involving the formylation of the pyrazole ring followed by reduction of the resulting aldehyde.

The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocyclic compounds like pyrazoles. researchgate.netumich.edusemanticscholar.orgchemmethod.comresearchgate.net 1,3,5-Trialkyl-substituted pyrazoles can be converted into their corresponding 4-formyl derivatives using a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). umich.eduresearchgate.net The reaction introduces a formyl group (-CHO) onto the C4 position of the 1,3,5-trimethyl-1H-pyrazole core, yielding 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde. thermofisher.com

Subsequent reduction of the aldehyde group of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde yields the target alcohol, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol. sigmaaldrich.com This reduction is a standard transformation in organic synthesis and can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), in an appropriate solvent like methanol (B129727) or ethanol.

The synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine can be effectively achieved from 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde via reductive amination. masterorganicchemistry.comyoutube.com This widely used method involves the reaction of an aldehyde or ketone with an amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.

In a typical procedure, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde is reacted with ammonia (B1221849) or an ammonia source in the presence of a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent for this transformation as it is mild enough to not reduce the starting aldehyde but is capable of reducing the intermediate iminium ion formed under weakly acidic conditions (pH 4-5). masterorganicchemistry.comyoutube.com This one-pot reaction provides a direct route to the primary amine, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine.

(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid is a derivative where a carboxylic acid function is linked to the pyrazole ring via a methylene (B1212753) bridge. scbt.com A common synthetic pathway to this type of compound involves the synthesis and subsequent hydrolysis of a corresponding nitrile or ester intermediate.

A plausible route starts with the conversion of the previously discussed (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol to its corresponding halide, for example, by treatment with thionyl chloride (SOCl₂). The resulting pyrazolyl-methyl chloride can then undergo nucleophilic substitution with cyanide ion (e.g., from NaCN) to yield the nitrile, (1,3,5-trimethyl-1H-pyrazol-4-yl)acetonitrile. The final step is the hydrolysis of the nitrile group under either acidic or basic conditions to afford the target (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid.

Alternatively, the synthesis can proceed through the parent 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. echemi.comuni.lubiocat.com This carboxylic acid can be subjected to homologation procedures, such as the Arndt-Eistert reaction, to extend the carbon chain by one methylene unit, thereby yielding the desired acetic acid derivative.

Functionalization of Methyl Groups (e.g., (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol)

Formation of Complex Molecular Architectures Featuring the this compound Moiety

The 1,3,5-trimethyl-1H-pyrazole scaffold serves as a valuable building block for the construction of more complex molecules with specific functional properties, including potential therapeutic agents and advanced materials.

A significant class of derivatives with therapeutic potential are the pyrazole-4-sulfonamides. nih.govacs.org Research has demonstrated a facile synthesis for a series of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, which have been evaluated for their biological activities, such as antiproliferative effects. nih.govnih.gov

The synthesis begins with the sulfonylation of 1,3,5-trimethyl-1H-pyrazole. nih.gov This is achieved by reacting the pyrazole with chlorosulfonic acid (HSO₃Cl), often in the presence of thionyl chloride (SOCl₂), to yield the key intermediate, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. nih.govsigmaaldrich.com This reactive sulfonyl chloride is then coupled with a variety of primary or secondary amines in the presence of a base, such as diisopropylethylamine (DIPEA), to generate a library of N-substituted sulfonamides. nih.gov Studies have shown that these compounds exhibit in vitro antiproliferative activity against cell lines like U937. nih.gov

| Derivative Type | Reagents and Conditions | Biological Activity Note | Reference |

|---|---|---|---|

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | 1,3,5-trimethyl-1H-pyrazole, Chlorosulfonic acid, Thionyl chloride, Chloroform, 0-60°C | Key intermediate for sulfonamide synthesis | nih.gov |

| N-Aryl/Alkyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamides | Pyrazole-4-sulfonyl chloride, various amines (e.g., 2-phenylethylamine derivatives), DIPEA, DCM | Tested for in vitro antiproliferative activity against U937 cells | nih.gov |

| N,1,3,5-Tetramethyl-1H-pyrazole-4-sulfonamide | Pyrazole-4-sulfonyl chloride, Methylamine | Potential as anticancer and antibacterial agent | |

| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, various bicyclic amines, TEA, THF/DCM | Investigated as NAAA inhibitors for oral administration | nih.gov |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

The proton NMR (¹H NMR) spectrum of 1,3,5-trimethyl-1H-pyrazol-4-ol is anticipated to be relatively simple, reflecting the molecule's symmetrical nature. The key expected resonances are:

N-CH₃ Signal: A sharp singlet corresponding to the three protons of the N-methyl group. Based on data for similar 1-methyl pyrazole (B372694) derivatives, this signal is expected to appear in the range of δ 3.6-3.8 ppm .

C₃-CH₃ and C₅-CH₃ Signals: Two distinct singlets for the methyl groups at positions 3 and 5 of the pyrazole ring. In analogous trimethylpyrazole structures, these signals typically resonate in the region of δ 2.1-2.4 ppm . The slight difference in their chemical environment might lead to two closely spaced singlets.

O-H Signal: A broad singlet corresponding to the hydroxyl proton. Its chemical shift is highly dependent on solvent, concentration, and temperature, and could appear over a wide range, but is typically expected between δ 4.0 and 8.0 ppm . This peak would disappear upon D₂O exchange.

Due to the absence of adjacent protons, no spin-spin coupling is expected between the methyl groups and the hydroxyl proton, resulting in a spectrum of singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 3.6 - 3.8 | Singlet |

| C₃-CH₃ | 2.1 - 2.4 | Singlet |

| C₅-CH₃ | 2.1 - 2.4 | Singlet |

| O-H | 4.0 - 8.0 | Broad Singlet |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, the following signals are predicted:

Quaternary Carbons (C₃, C₄, and C₅): The carbon atoms of the pyrazole ring are all quaternary. The C₃ and C₅ carbons, being attached to methyl groups, are expected to resonate in the range of δ 140-150 ppm . The C₄ carbon, bearing the hydroxyl group, is anticipated to be deshielded and appear further downfield, likely in the δ 130-140 ppm region.

Methyl Carbons (N-CH₃, C₃-CH₃, C₅-CH₃): The carbon of the N-methyl group is expected around δ 35-40 ppm . The carbons of the C₃ and C₅ methyl groups are predicted to be in the upfield region, typically between δ 10-15 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C₃ | 140 - 150 |

| C₄ | 130 - 140 |

| C₅ | 140 - 150 |

| N-CH₃ | 35 - 40 |

| C₃-CH₃ | 10 - 15 |

| C₅-CH₃ | 10 - 15 |

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

HSQC: This experiment would show correlations between each proton and the carbon to which it is directly attached. This would confirm the assignments of the N-CH₃, C₃-CH₃, and C₅-CH₃ signals.

HMBC: This technique reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

The N-CH₃ protons showing correlations to the C₃ and C₅ carbons.

The C₃-CH₃ protons showing correlations to the C₃ and C₄ carbons.

The C₅-CH₃ protons showing correlations to the C₄ and C₅ carbons.

These correlations would provide definitive proof of the this compound structure.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ , characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretching: Absorptions in the 2900-3000 cm⁻¹ region corresponding to the stretching vibrations of the methyl C-H bonds.

C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which are expected to show stretching vibrations in the 1500-1650 cm⁻¹ range.

C-O Stretching: A distinct absorption band in the region of 1200-1300 cm⁻¹ due to the stretching vibration of the C-O bond of the hydroxyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch | 2900 - 3000 | Medium |

| C=N / C=C Stretch | 1500 - 1650 | Medium to Strong |

| C-O Stretch | 1200 - 1300 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

For this compound (C₇H₁₂N₂O), the expected molecular weight is approximately 140.18 g/mol .

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at m/z 140 .

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula as C₇H₁₂N₂O.

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for pyrazoles can be complex, but potential key fragments for this compound could include:

Loss of a methyl radical (•CH₃) to give a fragment at m/z 125 .

Loss of carbon monoxide (CO) from the ring, a common fragmentation for phenolic compounds, leading to a fragment at m/z 112 .

Cleavage of the pyrazole ring can lead to various smaller fragments. A detailed analysis of the fragmentation pattern would further support the proposed structure.

X-ray Crystallography: Solid-State Structure and Conformation

No crystallographic data for this compound is currently available in the public domain. Therefore, a data table for its crystallographic parameters cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis spectroscopic data for this compound has not been reported in the reviewed literature. As a result, a data table of its absorption maxima cannot be provided.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of pyrazole (B372694) systems at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. researchgate.net For pyrazole derivatives, DFT calculations, often using the B3LYP level of theory, are employed to establish optimized molecular geometries and to understand their molecular properties. researchgate.net The total energies of pyrazole derivatives have been calculated in both gas and solvated phases to assess their stability. nih.gov For instance, the introduction of a solvent can lead to higher stability in the aqueous phase compared to the gas phase. nih.gov The distribution of frontier molecular orbitals (HOMO and LUMO) is also determined through DFT to gain insights into the molecule's reactivity and electronic properties. researchgate.netnih.gov

Theoretical calculations are frequently used to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. For pyrazole derivatives, computational methods can forecast NMR chemical shifts, and IR vibrational frequencies.

While specific theoretical spectroscopic data for 1,3,5-trimethyl-1H-pyrazol-4-ol is scarce, experimental data for related compounds provides a basis for what to expect. For example, the ¹H NMR spectrum of 5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione shows characteristic peaks for the pyrazole and substituted phenyl rings. mdpi.com Similarly, the ¹H NMR spectrum of 1-(2-pyridinyl)-1H-pyrazol-5-ols has been used to investigate their tautomeric behavior in different solvents. researchgate.net The NIST WebBook provides IR spectral data for 1,3,5-trimethyl-1H-pyrazol-4-amine, a close structural analog. nist.gov Theoretical predictions for this compound would likely involve calculating these spectroscopic properties to aid in its identification and characterization.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.com For pyrazole derivatives, MD simulations can provide insights into their conformational space, which is crucial for understanding their interactions with biological targets. eurasianjournals.comnih.gov

In a study of novel pyrazole-containing imide derivatives, MD simulations were performed to explore the most likely binding mode of a compound with its protein target, Heat Shock Protein 90α (Hsp90α). nih.gov These simulations can reveal the stability of ligand-protein complexes and identify key interactions that are maintained over the simulation time. nih.gov Although specific MD simulation studies on this compound are not documented, the general application of this technique to pyrazole derivatives suggests it would be a valuable tool for analyzing its conformational preferences and dynamic behavior, particularly in the context of its potential biological activity. eurasianjournals.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are essential in drug discovery for optimizing lead compounds. Computational methods play a significant role in establishing SAR by correlating the structural features of molecules with their biological activities. For pyrazole derivatives, computational SAR studies have been instrumental in identifying key structural requirements for various therapeutic targets. elsevierpure.commdpi.com

A study on pyrazole derivatives as cannabinoid receptor antagonists identified crucial structural features for potent and selective activity, including a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. elsevierpure.com In another example, SAR analysis of pyrazole-based inhibitors of meprin α and β revealed that structural modifications at the 3 and 5 positions of the pyrazole scaffold significantly influence inhibitory activity and selectivity. nih.gov For a series of pyrazolo[4,3-d]pyrimidine analogues, SAR studies indicated that the presence of chlorine atoms in the structure was crucial for their antitumor activity. nih.gov These examples highlight how computational approaches can guide the design of more potent and selective pyrazole-based therapeutic agents.

Molecular Docking and Ligand-Protein Interactions (where applicable to derivatives)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein target. researchgate.netmdpi.comnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. researchgate.netmdpi.comnih.gov For pyrazole derivatives, molecular docking studies have been conducted to evaluate their potential as inhibitors of various enzymes, including tyrosine kinases, protein kinases, and cyclooxygenase (COX). researchgate.netresearchgate.net

In one study, pyrazole derivatives were docked into the active sites of VEGFR-2, Aurora A, and CDK2 protein targets to screen for potential inhibitors. researchgate.net The results revealed that several derivatives exhibited low binding energies and formed key hydrogen bond interactions within the binding pockets. researchgate.net Another study focused on pyrazole-linked pyrazoline derivatives as EGFR kinase inhibitors, with docking studies suggesting that the most potent compounds bind to the hinge region of the ATP binding site in a manner similar to the standard drug gefitinib. nih.gov Similarly, docking studies of 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives with the COX-2 enzyme helped to elucidate their potential anti-inflammatory mechanism. researchgate.net

Below is a table summarizing the findings of molecular docking studies on various pyrazole derivatives.

| Pyrazole Derivative Class | Protein Target | Key Findings |

| 1H-Pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | Potential inhibitors with low binding energies and good inhibition constants. researchgate.netmdpi.com |

| Pyrazole linked pyrazoline derivatives | EGFR Tyrosine Kinase | Compounds bind to the hinge region of the ATP binding site. nih.gov |

| 4,5-dihydro-1H-pyrazole-1-yl acetate derivatives | Cyclooxygenase-2 (COX-2) | The 4,5-dihydro-1H-pyrazole ring is important for interaction with the enzyme. researchgate.net |

| Pyrazole hybrid chalcone (B49325) conjugates | Tubulin | High binding affinity and stability for the tubulin protein. mdpi.com |

Analysis of Tautomerism and Proton Transfer Mechanisms in Pyrazole Systems

The tautomerism of pyrazole derivatives, particularly pyrazolones and hydroxypyrazoles, is a critical aspect of their chemistry that influences their reactivity and biological activity. mdpi.comresearchgate.net Computational methods are extensively used to study the relative stabilities of different tautomeric forms and the mechanisms of proton transfer. nih.govresearchgate.net

For 1-substituted pyrazol-3-ols, two primary tautomeric forms are possible: the OH-form and the NH-form. mdpi.com A study on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it predominantly exists as the 1H-pyrazol-3-ol tautomer, forming dimeric units in the solid state and in nonpolar solvents. mdpi.com In polar solvents like DMSO, these dimers break down into monomers. mdpi.com

DFT calculations have been employed to investigate the tautomerism of edaravone (B1671096) and its analogs, demonstrating that the relative energy differences between tautomers are influenced by substituents and the solvent environment. nih.gov In a study of N-unsubstituted pyrazolones, MNDO and MNDO + CI calculations were used to determine the relative stabilities of eight possible tautomeric forms, with the results aligning with experimental data. researchgate.net Furthermore, computational studies have shown that water molecules can lower the energetic barriers for proton transfer between pyrazole tautomers by forming hydrogen bonds. nih.gov For this compound, the potential for tautomerism between the -ol form and a keto form (a pyrazolin-4-one) is an important consideration that can be effectively studied using these computational approaches.

Biological Activities and Pharmacological Potential of 1,3,5 Trimethyl 1h Pyrazol 4 Ol Derivatives

Antiproliferative and Cytotoxic Activities

Derivatives of the 1,3,5-trimethyl-1H-pyrazole scaffold have demonstrated significant potential as antiproliferative and cytotoxic agents. Researchers have synthesized and evaluated various series of these compounds against different cancer cell lines, revealing promising structure-activity relationships.

One area of focus has been the development of tubulin inhibitors. A series of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives were designed as antitubulin agents. nih.gov Among these, compound 9c , (1-(p-tolyl)-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone, and its ketoxime derivative, 10c , showed potent inhibition of tumor cell growth with IC50 values ranging from 0.054 to 0.16 μM against A549, HT-1080, and SGC-7901 tumor cell lines. nih.gov Compound 9c was also found to effectively inhibit tubulin polymerization, disrupt the microtubule network, and arrest the cell cycle at the G2/M phase in SGC-7901 cells. nih.gov

Furthermore, investigations into 5-aminopyrazole derivatives have highlighted their potential as anti-cancer agents. nih.gov By modifying the substituents on the catechol function or the pyrazole (B372694) core, researchers have identified compounds with the ability to suppress the growth of specific cancer cell lines. nih.gov These studies underscore the importance of the pyrazole scaffold as a key determinant for antiproliferative activity. nih.gov

Table 1: Antiproliferative Activity of Selected 1,3,5-Trimethyl-1H-pyrazol-4-ol Derivatives

| Compound | Target Cell Lines | IC50 (μM) | Mechanism of Action |

| 9c | A549, HT-1080, SGC-7901 | 0.054-0.16 | Tubulin polymerization inhibitor |

| 10c | A549, HT-1080, SGC-7901 | 0.054-0.16 | Tubulin polymerization inhibitor |

Antimicrobial and Antifungal Efficacy

The pyrazole core is a common feature in many compounds exhibiting antimicrobial and antifungal properties. Derivatives of 1,3,5-trisubstituted-1H-pyrazoles have been synthesized and screened for their activity against various bacterial and fungal strains. tsijournals.com

In one study, a series of novel 1,3,5-trisubstituted pyrazole derivatives were synthesized and tested against several Gram-positive and Gram-negative bacteria, as well as Candida albicans. tsijournals.com The results indicated that some of these compounds exhibited promising antimicrobial activity. tsijournals.com For instance, certain derivatives showed significant inhibitory effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. tsijournals.com

Another study focused on the synthesis of pyrazole-clubbed pyrimidine (B1678525) and thiazole (B1198619) compounds from 4-acetyl-1,3-diphenyl-1H-pyrazole-5(4H)-ole. nih.gov These hybrid molecules were evaluated for their antimicrobial efficacy against a panel of pathogens. The dipyrazolylbenzene derivative 12 demonstrated the highest antifungal activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 8 μM. nih.gov Several compounds, including the 2,6-dipyrazolylpyridine derivative 8 , dipyrazolylbenzene derivative 12 , and hydrazinylthiazole derivative 19 , were highly active against Bacillus subtilis with MIC values of 7–8 μM. nih.gov

The antimicrobial potential of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. For example, some pyrazoles are known to inhibit glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in the biosynthesis of the bacterial cell wall. tsijournals.com

Table 2: Antimicrobial and Antifungal Activity of Selected Pyrazole Derivatives

| Compound | Target Microorganism | MIC (μM) |

| Dipyrazolylbenzene derivative 12 | Candida albicans | 8 |

| 2,6-dipyrazolylpyridine derivative 8 | Bacillus subtilis | 7-8 |

| Dipyrazolylbenzene derivative 12 | Bacillus subtilis | 7-8 |

| Hydrazinylthiazole derivative 19 | Bacillus subtilis | 7-8 |

| Hydrazinylthiazole derivative 19 | Klebsiella pneumoniae | - |

| Dipyrazolylbenzene derivative 12 | MRSA | - |

| 2,6-dipyrazolylpyridine derivative 8 | Pseudomonas aeruginosa | - |

Anti-inflammatory Properties

Derivatives of pyrazole are known to possess anti-inflammatory properties. For instance, some benzoic acid derivatives containing a 1,3,5-trimethyl-1H-pyrazol-4-yl group have been identified as potential candidates for anti-inflammatory and analgesic effects. ontosight.ai The structural features of these molecules contribute to their potential to modulate inflammatory pathways. The core pyrazole structure is found in several well-known non-steroidal anti-inflammatory drugs (NSAIDs).

Antiviral Activity

Pyrazole derivatives have emerged as a promising class of antiviral agents, demonstrating activity against a variety of viruses. nih.gov Research has shown that pyrazole-based compounds can inhibit viral replication and protect against virus-induced effects. nih.gov

For example, newly synthesized pyrazole derivatives have been evaluated for their antiviral efficacy against the Newcastle disease virus (NDV). nih.gov In these studies, certain hydrazone and thiazolidinedione derivatives provided complete protection against NDV with no mortality in the subjects. nih.gov The mechanism of action for some of these compounds is thought to involve interaction with key viral or host cell proteins necessary for viral replication. Molecular docking studies have suggested that these pyrazole derivatives can bind to proteins like the immune receptor TLR4, potentially interfering with the viral life cycle. nih.gov

Applications in Medicinal Chemistry as a Building Block

The this compound scaffold and its functionalized derivatives, such as (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol and 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, are valuable building blocks in medicinal chemistry. bldpharm.com These molecules provide a versatile platform for the synthesis of more complex and biologically active compounds. Their utility stems from the presence of reactive functional groups that can be readily modified to introduce diverse substituents, allowing for the systematic exploration of structure-activity relationships. bldpharm.com The pyrazole ring itself imparts favorable physicochemical properties to the resulting molecules, often enhancing their drug-like characteristics.

Drug Discovery and Development Applications

The diverse biological activities of this compound derivatives make them attractive candidates for drug discovery and development programs. tsijournals.comontosight.aibldpharm.com The potential to develop these compounds into new therapeutics for cancer, infectious diseases, and inflammatory conditions is a significant area of research. nih.govtsijournals.comontosight.ai

The process of drug discovery involving these pyrazole derivatives often begins with the synthesis of a library of related compounds, followed by high-throughput screening to identify initial "hits" with the desired biological activity. Promising candidates then undergo further optimization of their chemical structure to improve potency, selectivity, and pharmacokinetic properties. The use of computational tools, such as molecular docking, aids in understanding the mechanism of action and in designing more effective drug candidates. nih.gov

The adaptability of the pyrazole scaffold allows for the creation of large and diverse chemical libraries, increasing the probability of discovering novel drug leads with unique mechanisms of action. tsijournals.comontosight.aibldpharm.com

Advanced Analytical Methods for Detection and Quantification

Chromatographic Techniques: HPLC, GC-MS, LC-MS, UPLC

Chromatographic methods are paramount for the separation, identification, and quantification of 1,3,5-trimethyl-1H-pyrazol-4-ol from complex matrices. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC) offer distinct advantages in terms of resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pyrazole (B372694) derivatives. For this compound, a C18 column is a suitable stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). A study on a similar compound, 4-hydroxybenzoic acid, utilized a C18 column with a gradient of 0.1% phosphoric acid buffer and acetonitrile, with UV detection at 230 nm docbrown.info. Another method for 4-methylpyrazole (B1673528) in plasma employed a BondElut SCX column for solid-phase extraction, followed by isocratic RP-HPLC with UV detection nih.gov. The retention time for a pyrazolone (B3327878) derivative was found to be 7.3 minutes using a Luna 5µ C18(2) column with a mobile phase of acetonitrile and water (90:10) at a flow rate of 0.8 mL/min and UV detection at 237 nm rsc.org. Given the structure of this compound, a similar approach would be effective.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While pyranopyrazoles can undergo thermal degradation, derivatization to their trimethylsilyl (B98337) (TMS) ethers can improve their thermal stability and chromatographic behavior nih.gov. The fragmentation pattern in the mass spectrum provides structural information for identification. For pyrazoles, common fragmentation pathways involve the cleavage of the pyrazole ring and the loss of substituents. The mass spectrum of 1,3,5-trimethylbenzene, a structurally related compound, shows a prominent molecular ion peak and characteristic fragment ions corresponding to the loss of methyl groups docbrown.info. For this compound, the electron ionization (EI) mass spectrum would likely exhibit a molecular ion peak and fragment ions resulting from the loss of methyl groups and cleavage of the pyrazole ring. The NIST WebBook provides mass spectral data for the related compound 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-, which can offer insights into potential fragmentation patterns nist.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC):

LC-MS and UPLC-MS/MS are highly sensitive and selective methods for the quantification of compounds in complex mixtures. For the analysis of the polar compound 3,4-dimethyl-1H-pyrazole (3,4-DMP), an ion-pair LC-MS/MS method was developed using a reversed-phase column nih.govtaylorfrancis.com. The use of perfluorooctanoic acid as an ion-pairing reagent in the aqueous mobile phase significantly improved the retention and peak shape of the analyte nih.govtaylorfrancis.com. A similar strategy could be applied to this compound. A study on nitrogen-containing heterocycles also explored the use of mixed-mode liquid chromatography for their determination by LC-MS researchgate.net. UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to conventional HPLC.

Table 1: Chromatographic Methods for Pyrazole Derivatives

| Technique | Column | Mobile Phase/Conditions | Detection | Analyte | Reference |

|---|---|---|---|---|---|

| HPLC | Luna 5µ C18(2) (250 x 4.80 mm) | Acetonitrile:Water (90:10), 0.8 mL/min | UV (237 nm) | (4Z)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] | rsc.org |

| HPLC | BondElut SCX | Isocratic reversed-phase | UV | 4-methylpyrazole | nih.gov |

| LC-MS/MS | Phenomenex Kinetex biphenyl (B1667301) (50 × 3 mm, 2.6 µm) | Gradient with 0.01% Perfluorooctanoic acid in water and methanol | MS/MS | 3,4-dimethyl-1H-pyrazole | nih.govtaylorfrancis.com |

| GC-MS | - | Trimethylsilyl (TMS) derivatization | MS | Pyranopyrazoles | nih.gov |

Electrochemical Methods

Electrochemical methods offer a rapid and cost-effective alternative for the detection and quantification of electroactive compounds. The hydroxyl group on the pyrazole ring of this compound makes it a candidate for electrochemical analysis, likely through an oxidation process.

The voltammetric determination of other heterocyclic compounds, such as the anti-ulcer drug omeprazole (B731), has been successfully demonstrated using various modified electrodes. The oxidation of omeprazole was found to be an irreversible, pH-dependent process nih.gov. Similarly, the electrochemical oxidation of N-hydroxy compounds has been studied, revealing that electron-withdrawing substituents tend to increase the redox potential bohrium.com.

A potential electrochemical method for this compound could involve differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) at a carbon-based electrode, such as a glassy carbon electrode (GCE) or a screen-printed carbon electrode (SPCE). The method would require optimization of parameters such as the supporting electrolyte pH, accumulation potential, and accumulation time to achieve the desired sensitivity and selectivity.

Table 2: Electrochemical Methods for Related Compounds

| Technique | Electrode | Principle | Analyte | Reference |

|---|---|---|---|---|

| HPLC with Electrochemical Detection | - | Assay of hydroxylated pyrazole | 4-hydroxypyrazole | nih.gov |

| Differential Pulse Voltammetry | Edge-plane pyrolytic graphite (B72142) electrode | Irreversible, pH-dependent oxidation | Omeprazole | nih.gov |

| Cyclic Voltammetry | - | Electrochemical oxidation of N-hydroxy compounds | N-hydroxyacetanilide and 1-hydroxybenzotriazole (B26582) analogues | bohrium.com |

Spectrophotometric Techniques for Quantitative Analysis

Spectrophotometric methods, particularly UV-Vis spectrophotometry, are widely used for the quantitative analysis of compounds containing chromophoric groups. The pyrazole ring system in this compound is expected to exhibit absorption in the UV region, which can be utilized for its quantification.

Studies on various pyrazole derivatives have demonstrated their UV-Vis absorption properties. For example, the spectrophotometric analysis of pyrazolone and pyrazolidine (B1218672) derivatives is well-established taylorfrancis.com. The tendency of these compounds to enolize forms the basis for several determination methods taylorfrancis.com. Azo dyes derived from pyrazoles have been synthesized and their complexes with metal ions studied spectrophotometrically, where absorbance is measured at the wavelength of maximum absorption (λmax) against a reagent blank to determine metal concentration bohrium.com.

For a quantitative spectrophotometric analysis of this compound, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions at the λmax. The λmax would first be determined by scanning the UV-Vis spectrum of a solution of the compound. The concentration of an unknown sample can then be determined from its absorbance using the calibration curve. While the specific λmax for this compound is not reported in the available literature, a study on 1,3,6-trimethylpyrano[2,3-c]pyrazol-4(1H)-one showed an absorption maximum at 250 nm researchgate.net. This suggests that the λmax for this compound is likely to be in a similar region.

Table 3: Spectrophotometric Data for Related Pyrazole Compounds

| Compound | λmax (nm) | Solvent/Conditions | Reference |

|---|---|---|---|

| 1,3,6-trimethylpyrano[2,3-c]pyrazole-4(1H)-one | 250 | Acetonitrile | researchgate.net |

| Pyrazole Azo Dyes | Varies with structure and complexation | - | bohrium.com |

| Pyrazolone and Pyrazolidine Derivatives | - | Based on enolization | taylorfrancis.com |

Future Research Directions and Applications

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally friendly synthetic methods is a paramount goal in modern chemistry. For 1,3,5-trimethyl-1H-pyrazol-4-ol and its derivatives, future research will likely focus on moving beyond traditional condensation reactions. nih.gov Key areas of exploration include:

Green Chemistry Approaches: The use of green solvents like water, and alternative energy sources such as microwave and ultrasonic irradiation, are being explored for the synthesis of pyrazole (B372694) derivatives to reduce waste and energy consumption. royal-chem.comthieme-connect.com Solvent-free reactions, including ball mill grinding, are also showing promise for the eco-friendly synthesis of N-acyl pyrazoles. rsc.orgnih.gov

Catalytic Methods: Research into novel catalysts, such as heterogeneous Lewis acids (e.g., CeO2/SiO2) and organocatalysts, is expected to yield more efficient and selective syntheses. thieme-connect.com Metal-catalyzed reactions are also being investigated for their potential to produce high yields with fewer by-products. researchgate.net

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step, offer a streamlined approach to generating molecular diversity. mdpi.com These one-pot syntheses are being increasingly utilized for the efficient production of complex pyrazole derivatives. researchgate.netmdpi.com

Development of New Derivatization Strategies

The functionalization of the this compound core is crucial for tuning its properties for specific applications. Future derivatization strategies will likely involve:

Targeted Substitutions: The introduction of various functional groups at different positions on the pyrazole ring can significantly impact the molecule's biological activity and material properties. nih.gov For instance, adding electron-withdrawing groups has been shown to enhance the antinociceptive efficacy of some pyrazole analogs. nih.gov

Hybrid Molecules: The combination of the pyrazole scaffold with other pharmacologically active moieties, such as chalcones or sulfonamides, is a promising strategy for developing new therapeutic agents with enhanced potency and selectivity. nih.govmdpi.com

Polymer Functionalization: Incorporating this compound or its derivatives into polymer chains could lead to the development of new materials with unique optical, electronic, or biomedical properties.

In-depth Investigations into Biological Mechanisms of Action

While pyrazole derivatives are known to exhibit a wide range of biological activities, a deeper understanding of their mechanisms of action is needed for rational drug design. royal-chem.comglobalresearchonline.netnih.gov Future research should focus on:

Target Identification and Validation: Identifying the specific cellular targets of this compound and its derivatives is a critical step. For example, some pyrazole derivatives have been shown to inhibit protein kinases like EGFR and HER-2, which are key targets in cancer therapy. nih.govnih.gov

Pathway Analysis: Elucidating the signaling pathways modulated by these compounds will provide valuable insights into their therapeutic effects. Studies have shown that some 1,3,5-trisubstituted-1H-pyrazole derivatives can activate apoptotic pathways and induce DNA damage in cancer cells. nih.govrsc.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential to understand how different structural modifications influence biological activity. nih.gov These studies will guide the design of more potent and selective compounds. nih.gov

Design and Synthesis of Targeted Therapeutic Agents

The broad pharmacological profile of pyrazoles makes them attractive scaffolds for the development of new drugs. nih.gov Future efforts in this area will likely concentrate on:

Anticancer Agents: The pyrazole ring is a key component in several FDA-approved protein kinase inhibitors used in cancer treatment. nih.gov Research is ongoing to develop novel pyrazole-based compounds that target specific cancer-related pathways, such as angiogenesis and apoptosis. rsc.orgresearchgate.netrsc.org

Anti-inflammatory Drugs: Pyrazole derivatives have a long history as anti-inflammatory agents. nih.gov Future research aims to develop new compounds with improved efficacy and reduced side effects compared to existing drugs. nih.gov

Antimicrobial Agents: The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promising activity against various bacteria and fungi, making them a focus for further investigation. tsijournals.comresearchgate.net

Applications in Materials Science and Industrial Processes

Beyond the biomedical field, pyrazole derivatives have significant potential in materials science and industry. royal-chem.comresearchgate.net Future research could explore:

Conductive Polymers and Dyes: Pyrazole-containing polymers and dyes are being investigated for their use in electronic devices and textiles. royal-chem.comresearchgate.net

Luminescent Materials: Certain pyrazole derivatives exhibit luminescent properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). rsc.org

Agrochemicals: Pyrazole derivatives are already used as herbicides and pesticides. royal-chem.com Continued research in this area could lead to the development of more effective and environmentally benign crop protection agents. nih.govbohrium.com

Computational Chemistry for Rational Design and Lead Optimization

Computational methods are becoming increasingly indispensable in the drug discovery and materials design process. For this compound and its derivatives, computational chemistry can be applied to:

Molecular Docking: This technique can predict the binding affinity and orientation of a molecule to a specific biological target, aiding in the identification of potential drug candidates. rsc.orgtsijournals.comresearchgate.net

Pharmacophore Modeling: By identifying the essential structural features required for biological activity, pharmacophore models can guide the design of new and more potent compounds. researchgate.net

ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. researchgate.net

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

- Analog Library : Synthesize derivatives with systematic substituent variations (e.g., –CH₃, –CF₃, –Cl at C3/C5).

- High-Throughput Screening : Use 96-well plates for parallel bioactivity testing.

- Multivariate Analysis : Apply PCA or PLS regression to correlate structural features with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.